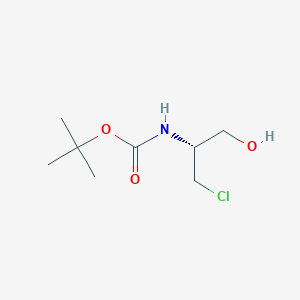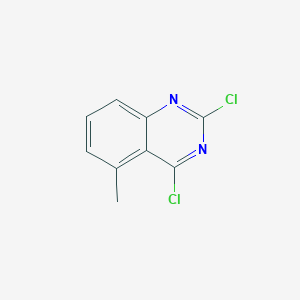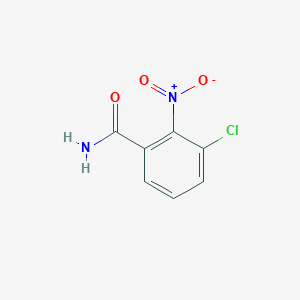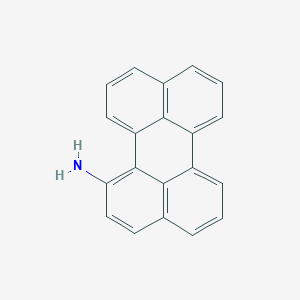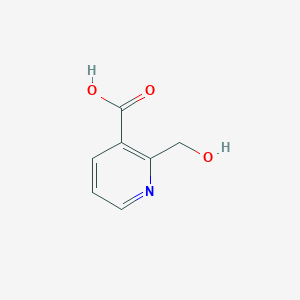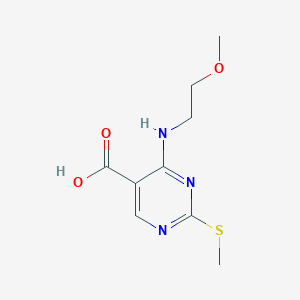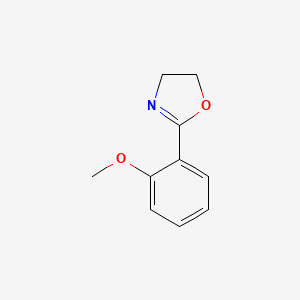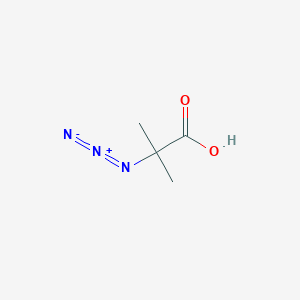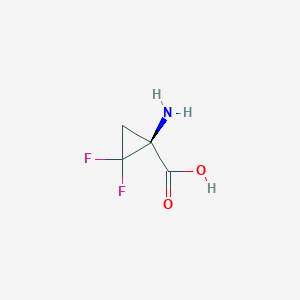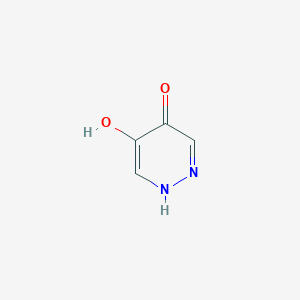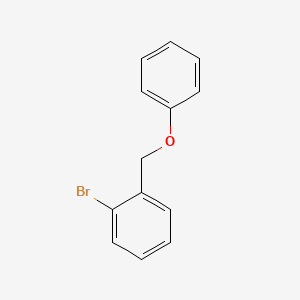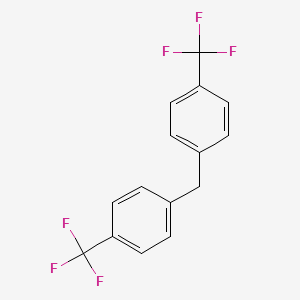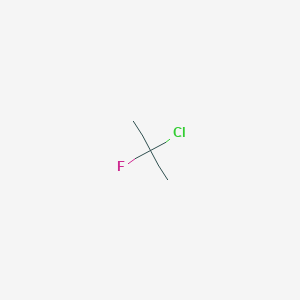
2-Chloro-2-fluoropropane
概要
説明
2-Chloro-2-fluoropropane is an organic compound with the molecular formula C₃H₆ClF. It is a member of the haloalkanes, which are alkanes where one or more hydrogen atoms have been replaced by halogen atoms. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the same carbon atom, making it a unique and interesting subject for chemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 2-propanol with hydrochloric acid and hydrofluoric acid under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{HCl} + \text{HF} \rightarrow \text{CH}_3\text{C(Cl)(F)CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-2-fluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of 2-fluoropropanol or 2-chloropropanol.
Elimination: Formation of propene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propane derivatives
科学的研究の応用
2-Chloro-2-fluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, particularly in understanding the interactions of halogenated compounds with enzymes and proteins.
Medicine: Investigated for potential use in pharmaceuticals, especially in the development of new drugs with halogenated functional groups.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of 2-Chloro-2-fluoropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of both chlorine and fluorine atoms makes it a versatile compound that can participate in various reaction pathways. The molecular targets include carbon atoms in organic molecules, where it can act as a leaving group or a substituent, influencing the reactivity and stability of the compounds it interacts with .
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but with a methyl group instead of a fluorine atom.
2-Fluoro-2-methylpropane: Similar in structure but with a methyl group instead of a chlorine atom.
1-Chloro-2-fluoropropane: Similar but with the halogen atoms on different carbon atoms.
Uniqueness
2-Chloro-2-fluoropropane is unique due to the simultaneous presence of both chlorine and fluorine atoms on the same carbon atom. This dual halogenation imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its mono-halogenated counterparts .
特性
IUPAC Name |
2-chloro-2-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRISGAWJUQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576896 | |
| Record name | 2-Chloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-44-0 | |
| Record name | Propane, 2-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


